An In-depth Technical Guide to Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside: Natural Sources, Biosynthesis, and Analysis
An In-depth Technical Guide to Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside: Natural Sources, Biosynthesis, and Analysis
This technical guide provides a comprehensive overview of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside, a complex natural flavonoid, for researchers, scientists, and professionals in drug development. We will delve into its natural occurrences, biosynthetic origins, and the methodologies for its extraction, purification, and analytical characterization.
Introduction to Acylated Flavonoids
Flavonoids are a diverse class of plant secondary metabolites renowned for their broad spectrum of biological activities. Acylation, the process of adding an acyl group, to flavonoid glycosides significantly enhances their chemical diversity and can modulate their solubility, stability, and bioactivity. Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside is a prime example of such a modified flavonoid, featuring an apigenin core linked to a glucose molecule that is further esterified with two p-coumaroyl groups. This structural complexity hints at a specialized biosynthetic pathway and presents unique challenges and opportunities for its isolation and characterization.
Natural Sources and Distribution
Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside has been identified in a select number of plant species, suggesting a specific chemotaxonomic distribution. The primary documented sources include:
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Clematis tangutica : This member of the Ranunculaceae family is a notable source of the compound.[1][2][3] Traditional use of this plant in Tibetan medicine for circulatory and digestive ailments has spurred phytochemical investigations, leading to the isolation of this diacylated apigenin glycoside.[1][2]
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Melastoma dodecandrum : This plant, belonging to the Melastomataceae family, is another confirmed natural source of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside.[4][5]
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Marrubium vulgare (White Horehound): Research on this Lamiaceae species has also led to the isolation of a closely related compound, identified as apigenin 7-O-(3”,6”-di-O-E-p-coumaroyl)-β-glycoside, indicating that variations in the acylation pattern on the sugar moiety can occur.[6][7]
The presence of this compound in distinct plant families suggests convergent evolution of the necessary biosynthetic machinery, a topic of significant interest for understanding plant specialized metabolism.
Biosynthesis of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
The biosynthesis of this complex flavonoid is a multi-step process that begins with the general phenylpropanoid pathway and diverges into flavonoid-specific branches. The proposed biosynthetic pathway can be broken down into three key stages:
Stage 1: Formation of the Apigenin Aglycone
The synthesis of the apigenin core is a well-established pathway in plants.[8] It commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA. Through the action of chalcone synthase, three molecules of malonyl-CoA are condensed with one molecule of p-coumaroyl-CoA to form naringenin chalcone. This intermediate is then isomerized by chalcone isomerase to produce naringenin, which is subsequently oxidized by flavone synthase to yield apigenin.[8]
Stage 2: Glycosylation of Apigenin
The apigenin aglycone is then glycosylated at the 7-hydroxyl position. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the apigenin backbone, forming apigenin 7-O-glucoside (also known as apigetrin).[9][10][11] This step is crucial as it provides the sugar scaffold for subsequent acylation.
Stage 3: Di-acylation of the Glucoside
The final and most distinctive step is the di-acylation of the glucose moiety with two p-coumaroyl groups. This process is catalyzed by specific acyltransferases, which utilize p-coumaroyl-CoA as the acyl donor. While the precise enzymes responsible for the di-acylation at the 2'' and 6'' positions of the glucose have not been definitively characterized, it is hypothesized that two distinct or a single bifunctional acyltransferase are involved. These enzymes exhibit high substrate specificity for both the flavonoid glucoside and the acyl-CoA donor.
Caption: Proposed biosynthetic pathway of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside.
Extraction and Purification Protocol
The isolation of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside from plant material requires a multi-step approach to separate it from a complex mixture of other metabolites. The following protocol is a generalized workflow that can be optimized based on the specific plant matrix.
Step 1: Extraction
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Sample Preparation : Air-dry the plant material (e.g., aerial parts of Clematis tangutica) and grind it into a fine powder to increase the surface area for solvent extraction.
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Solvent Extraction : Macerate the powdered plant material in 80% methanol or ethanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature with periodic agitation. The use of a polar solvent is essential for the efficient extraction of glycosylated and acylated flavonoids.
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Filtration and Concentration : Filter the extract through a fine-mesh cloth or filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
Step 2: Liquid-Liquid Partitioning
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Solvent Partitioning : Suspend the crude extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
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Fraction Collection : The target compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction. Collect and concentrate the n-butanol fraction to dryness.
Step 3: Chromatographic Purification
A combination of chromatographic techniques is typically required for the isolation of the pure compound.
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Column Chromatography : Subject the n-butanol fraction to column chromatography using a stationary phase such as silica gel or Sephadex LH-20. Elute with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, to achieve initial separation.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Further purify the fractions containing the target compound using preparative HPLC with a C18 column. A typical mobile phase would be a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Caption: Workflow for the extraction and purification of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside.
Analytical Characterization
The structural elucidation and quantification of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside are typically achieved using a combination of spectroscopic and spectrometric techniques.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust method for the quantification and initial characterization of the target compound.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A linear gradient from 10% to 70% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) monitoring at 270 nm and 330 nm |
The characteristic UV-Vis spectrum of the apigenin core and the p-coumaroyl groups provides a diagnostic tool for its identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is indispensable for the unambiguous identification and structural elucidation of the compound.
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), negative and positive modes |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| MS Scan Mode | Full scan for molecular ion determination and product ion scan for fragmentation analysis |
| Collision Energy | Optimized to achieve characteristic fragmentation patterns |
In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. Fragmentation analysis (MS/MS) will typically show losses of the p-coumaroyl groups and the glucose moiety, confirming the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For complete structural elucidation, particularly for novel compounds, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential to confirm the connectivity of the apigenin, glucose, and p-coumaroyl units, as well as the positions of acylation on the sugar.
Biological Activities
Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside has demonstrated significant biological activities, making it a compound of interest for drug discovery.
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Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective effects in models of cerebral ischemia/reperfusion injury.[3] The proposed mechanism involves the activation of the Nrf2 pathway through GSK-3β phosphorylation, leading to an enhanced antioxidant response.[3]
-
Cardioprotective Effects : The compound has also been reported to reduce myocardial ischemia/reperfusion injury.[1][2] This cardioprotective activity is attributed to its ability to regulate inflammatory responses.[1][2]
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Antidiabetic Potential : A related compound, apigenin 7-O-(3”,6”-di-O-E-p-coumaroyl)-β-glycoside, has shown promising in-vitro inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting potential applications in the management of diabetes.[6]
The presence of the p-coumaroyl groups is believed to enhance the antioxidant and anti-inflammatory properties of the parent apigenin glycoside.
Conclusion
Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside is a structurally complex and biologically active natural product. This guide has provided a detailed overview of its known natural sources, a plausible biosynthetic pathway, and robust methodologies for its extraction, purification, and analytical characterization. The promising pharmacological activities of this compound underscore the importance of continued research into acylated flavonoids as potential therapeutic agents. The protocols and information presented herein are intended to serve as a valuable resource for scientists and researchers in the field of natural product chemistry and drug development.
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- Sewidan, N., et al. (2020). In-Vitro Studies on Selected Jordanian Plants as Dipeptidyl Peptidase-IV Inhibitors for Management of Diabetes Mellitus. Iranian Journal of Pharmaceutical Research, 19(4), 95-102.
- Gsm, J., et al. (2020). Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity. Molecules, 25(21), 5018.
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